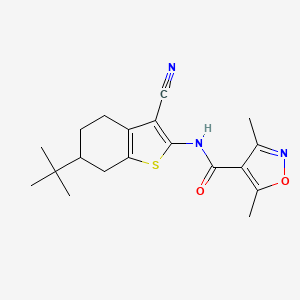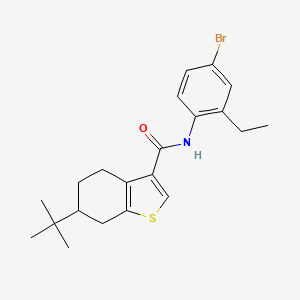![molecular formula C23H20F3N3O3 B4266872 1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL](/img/structure/B4266872.png)
1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Overview
Description
1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a quinoline core, a pyrazole ring, and various functional groups including ethoxy, carbonyl, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction where the quinoline core is reacted with an ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.
Chemical Reactions Analysis
1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core is known for its antimalarial and anticancer properties. It is being studied for its potential to inhibit various enzymes and receptors involved in disease pathways.
Material Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other quinoline and pyrazole derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine are well-known for their antimalarial activity. The presence of the ethoxyphenyl and trifluoromethyl groups in the target compound may enhance its pharmacological properties.
Pyrazole Derivatives: Pyrazole compounds such as celecoxib are used as anti-inflammatory agents. The combination of the pyrazole ring with the quinoline core in the target compound may provide a unique therapeutic profile.
Properties
IUPAC Name |
[2-(3-ethoxyphenyl)quinolin-4-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3/c1-3-32-16-8-6-7-15(11-16)20-12-18(17-9-4-5-10-19(17)27-20)21(30)29-22(31,23(24,25)26)13-14(2)28-29/h4-12,31H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOVLXCQQNFDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(2,3-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266789.png)
![propyl 2-[(2,3-dichlorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4266797.png)
![ethyl 4-(4-tert-butylphenyl)-2-[(2,3-dichlorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4266798.png)
![2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4266804.png)
![6-bromo-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B4266818.png)
![6-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266827.png)
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE](/img/structure/B4266844.png)
![(3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE](/img/structure/B4266852.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4266866.png)
![2-methyl 4-propyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4266870.png)
![1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL](/img/structure/B4266873.png)
![methyl (1S,3R,3aS,6aR)-3-butyl-5-ethyl-1-(3-methylimidazol-4-yl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate](/img/structure/B4266893.png)

